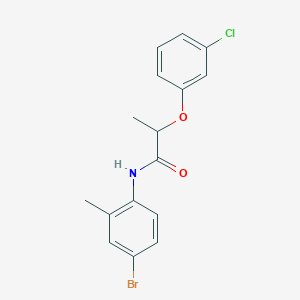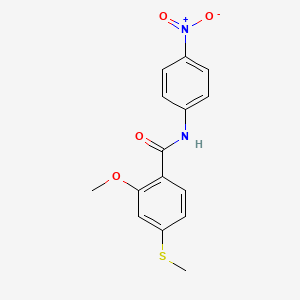![molecular formula C21H24N2O3 B4074375 N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide
説明
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide, commonly known as N-(p-Methylphenyl)-2-(4-morpholinyl)-2-phenylacetamide (MPMPA), is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents, and has a molecular weight of 343.44 g/mol.
作用機序
The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide is not fully understood, but it is believed to act by blocking the transmission of pain signals in the central nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the transmission of pain signals. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, and has been used in the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to have local anesthetic properties, and has been used in the development of new local anesthetics. In addition, this compound has been shown to have potential as a treatment for neuropathic pain.
実験室実験の利点と制限
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. This compound is a relatively complex compound, and its synthesis can be challenging. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide. One potential area of research is the development of new drugs for the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, and could be used as a starting point for the development of new drugs in this area. Another potential area of research is the development of new local anesthetics. This compound has been shown to have local anesthetic properties, and could be used as a starting point for the development of new local anesthetics. Finally, research could be conducted to further elucidate the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.
科学的研究の応用
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory properties, and has been used in the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a local anesthetic, as well as for its potential as a treatment for neuropathic pain.
特性
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-19(16-7-4-3-5-8-16)20(24)22-18-10-6-9-17(15-18)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICNIBGONFNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)